molecular formula C11H15ClFNO B1451112 3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1185303-42-7

3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1451112
CAS No.: 1185303-42-7
M. Wt: 231.69 g/mol
InChI Key: KSTDZRCQEJVLKZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include ketones, carboxylic acids, benzyl alcohol derivatives, and substituted benzyl derivatives .

Scientific Research Applications

3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride: This compound has a similar structure but with the fluorine atom positioned at the 2-position on the benzyl ring.

    3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride: This compound has a chlorine atom instead of a fluorine atom on the benzyl ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTDZRCQEJVLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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